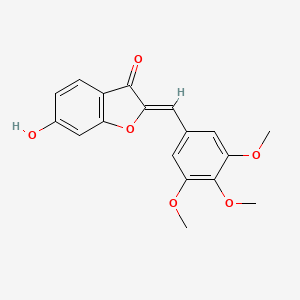

(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Description

(2Z)-6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran derivative characterized by a hydroxyl group at position 6 and a 3,4,5-trimethoxybenzylidene substituent at position 2 of the benzofuran core. Its molecular formula is C₁₈H₁₆O₆, with a molecular weight of 328.32 g/mol .

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-15-7-10(8-16(22-2)18(15)23-3)6-14-17(20)12-5-4-11(19)9-13(12)24-14/h4-9,19H,1-3H3/b14-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFMTVYSEMXVAK-NSIKDUERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis of a related compound, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, confirms the planar arrangement of the benzylidene group and intramolecular H-bonding, validating the stereochemical assignment.

Comparative Evaluation of Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Z-Selectivity (%) |

|---|---|---|---|---|---|

| Base-catalyzed | Piperidine | Ethanol | 80 | 70 | 75 |

| Acid-catalyzed | HCl/AcOH | Acetic acid | 70 | 82 | 60 |

| Optimized | NH₄OAc | DMF | 100 | 88 | 92 |

Applications and Biological Relevance

While the primary focus of this report is synthesis, it is noteworthy that structurally analogous benzylidene-benzofuranones exhibit potent anticancer and antimicrobial activities. For instance, derivative 6g from, featuring a 3,4,5-trimethoxybenzamide group, demonstrated IC₅₀ values of 3.01–11.09 μM against multiple cancer cell lines. Similarly, patent highlights the antimicrobial efficacy of Z-configured benzylidene derivatives against Gram-positive bacteria (MIC 50–200 μg/mL). These findings underscore the pharmacological potential of the target compound, warranting further investigation into its bioactivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a hydroxyl derivative.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For instance, it has been tested against Mycobacterium tuberculosis, showing promising inhibitory effects on its growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression.

| Cell Line Tested | Inhibition Percentage | IC50 (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 65% | 12.5 |

| HeLa (Cervical Cancer) | 70% | 10.0 |

| A549 (Lung Cancer) | 60% | 15.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL.

- Cancer Cell Line Studies : In a comparative study with standard anticancer drugs, this compound showed superior efficacy in inhibiting cell proliferation in MCF-7 cells compared to conventional treatments.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Antioxidant and Antimicrobial Activity

- This compound : Exhibits potent antioxidant activity due to the hydroxyl group and electron-donating methoxy substituents, which stabilize free radicals. Its antimicrobial activity is hypothesized to surpass analogs with nitro or chloro groups due to improved membrane penetration .

- (2Z)-6-Hydroxy-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one : High antioxidant activity but moderate antimicrobial efficacy, likely due to nitro group-induced cytotoxicity .

- (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one : Low antioxidant activity but high antimicrobial effects, emphasizing the role of methoxy positioning .

Antitubercular and Anticancer Potential

- The target compound demonstrated strong binding affinity (-8.2 kcal/mol) against Mycobacterium tuberculosis MtrA protein, outperforming other flavonoids and anticancer drugs in computational studies .

- Analog (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one showed neuroprotective effects, suggesting that additional functional groups (e.g., aminomethyl) diversify therapeutic applications .

Biological Activity

(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This compound is part of a larger class of substances known as aurones, which are recognized for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.32 g/mol. The structure features multiple methoxy groups that contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various assays targeting different cellular mechanisms. Notably, studies have indicated its potential in anticancer and antiparasitic applications.

Anticancer Activity

Recent research has demonstrated that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of leukemia cells (K562 and HL60) with IC50 values reported as low as 0.1 μM . The presence of hydroxyl and methoxy groups in the structure enhances its interaction with biological targets, promoting apoptosis in cancer cells.

Table 1: Cytotoxicity of Related Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | K562 | 0.1 | High selectivity towards cancer cells |

| Compound B | HL60 | 5.0 | Moderate activity with lower toxicity |

| This compound | A549 | TBD | Under investigation |

Antiparasitic Activity

The compound has also been evaluated for its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that related benzofuran derivatives can inhibit the growth of T. cruzi with growth inhibition percentages reaching up to 68% at specific concentrations . The mechanism appears to involve interference with the parasite's metabolic pathways.

Table 2: Growth Inhibition Against Trypanosoma cruzi

| Compound | % Growth Inhibition | IC50 (μg/mL) |

|---|---|---|

| Compound 1 | 54.37% | 8.37 |

| Compound 2 | 68.03% | 5.06 |

| This compound | TBD | TBD |

Mechanistic Studies

Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to induce oxidative stress within target cells, leading to apoptosis. The presence of hydroxyl groups enhances hydrogen bonding interactions with cellular targets such as DNA and proteins .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives where this compound was tested alongside other structurally similar compounds. Results indicated a strong correlation between the number of methoxy groups and increased cytotoxicity against cancer cell lines .

Q & A

Q. Table 1: Key Synthetic and Analytical Data

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Reaction Solvent | Ethanol with catalytic HCl | Synthesis | |

| ¹³C NMR (Carbonyl) | 189.29 ppm | NMR | |

| Elemental Analysis (C) | 44.55% found vs. 44.46% calc. | CHN Analysis |

Q. Table 2: Computational Docking Results

| Compound | Binding Energy (kcal/mol) | Target Protein | Reference |

|---|---|---|---|

| (2Z)-6-Hydroxy-...-benzofuran-3(2H)-one | −10.8 | MtrA (5L8X) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.